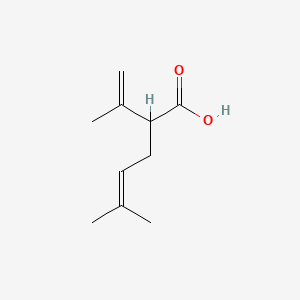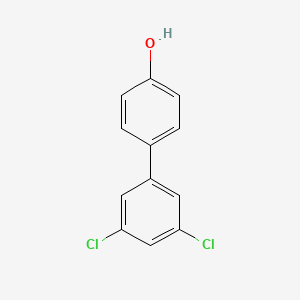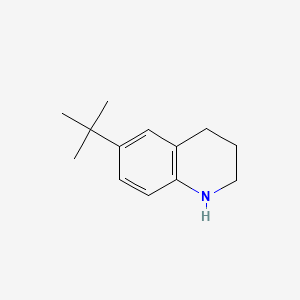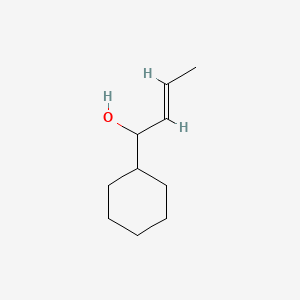
5-Methylisoquinoline
Übersicht
Beschreibung
5-Methylisoquinoline is an organic compound and a derivative of isoquinoline, with a methyl group attached to one of its carbon atoms. It is a yellow to brown liquid .
Synthesis Analysis
The synthesis of isoquinoline derivatives, a family of N-heterocycles showing a broad range of structural diversity, biological and pharmaceutical activities, has been a focus in the scientific community . Various methods, including Pd-catalyzed coupling reactions, Grignard reactions, and cyclization reactions, can be used for the synthesis .Molecular Structure Analysis
The molecular formula of 5-Methylisoquinoline is C10H9N . The InChI code is 1S/C10H9N/c1-8-3-2-4-9-7-11-6-5-10(8)9/h2-7H,1H3 .Physical And Chemical Properties Analysis
5-Methylisoquinoline is a yellow to brown liquid . The molecular weight is 143.19 g/mol .Wissenschaftliche Forschungsanwendungen
Dyes Industry
Due to their application in the dyes industry, research in the synthesis of chiral isoquinoline derivatives and isoquinolinium salts is likely to attract increasing attention of organic, bio, and medicinal chemists .
5. Efficient Synthesis of Isoquinoline and Its Derivatives Isoquinolines constitute an important class of natural alkaloids, that demonstrate a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .
Catalyst-free Processes in Water
The progress of isoquinoline synthesis that provides creative inspiration and expands novel ideas for researchers in this field is summarized . This includes the development of catalyst-free processes in water for the synthesis of isoquinoline and its derivatives .
Safety and Hazards
Wirkmechanismus
Target of Action
Isoquinoline alkaloids, a group to which 5-Methylisoquinoline belongs, have been studied extensively, but specific targets for this compound are yet to be identified .
Mode of Action
Isoquinoline alkaloids are known to interact with various biological targets and exert diverse biological activities .
Biochemical Pathways
Isoquinoline alkaloids have been found to impact various biochemical pathways
Result of Action
Isoquinoline alkaloids have been found to exert various biological effects, including antioxidant activity .
Eigenschaften
IUPAC Name |
5-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-3-2-4-9-7-11-6-5-10(8)9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRZMGDJNNDMGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212049 | |
| Record name | 5-Methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylisoquinoline | |
CAS RN |
62882-01-3 | |
| Record name | 5-Methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62882-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062882013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-Methylisoquinoline derivatives interesting for antitumor research?
A: Research suggests that certain derivatives of 5-Methylisoquinoline, like 5-Methylisoquinolinone, can inhibit DNA repair mechanisms. [] This inhibition could potentially be exploited to enhance the effectiveness of existing cancer therapies.
Q2: Can you provide an example of how the structure of a 5-Methylisoquinoline derivative has been modified to explore its antitumor activity?
A: Scientists have synthesized a series of isoquinoline-1-carboxaldehyde thiosemicarbazones with various substitutions at the 4- and 5- positions of the isoquinoline ring. [] These modifications were designed to investigate the structure-activity relationship and identify derivatives with enhanced antitumor activity. One notable compound, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone, showed significant activity against L1210 leukemia in mice. []
Q3: How has isotopic labeling been utilized in the study of 5-Methylisoquinoline derivatives?
A: Researchers have successfully incorporated the oxygen-18 isotope ([18O]) into 5-Methylisoquinolinone. [] This labeled compound can be used as a valuable tool in mechanistic studies to track the fate of the compound within biological systems and gain a deeper understanding of its interactions with target molecules.
Q4: Have any unique chemical reactions involving 5-Methylisoquinoline derivatives been reported?
A: Yes, a study demonstrated the oxidative fission of a β-diketone derivative of 5-Methylisoquinoline, specifically 3-acetyl-1,2,3,4-tetrahydroisoquinoline-1,4-dione, using selenium dioxide. [] This reaction yielded 1,2,3,4-tetrahydroisoquinoline-1,3,4-trione and acetic acid as products. The researchers proposed a mechanism involving a spirocyclic intermediate containing selenium. [] This finding highlights the unique reactivity of certain 5-Methylisoquinoline derivatives and could potentially pave the way for the synthesis of novel compounds with distinct biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


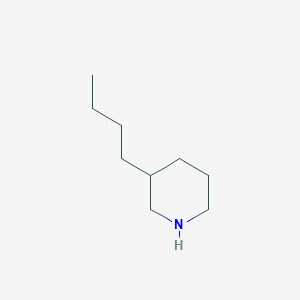

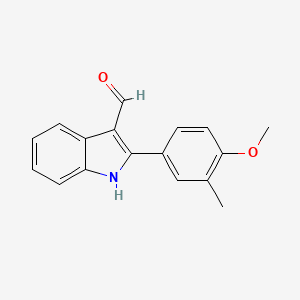
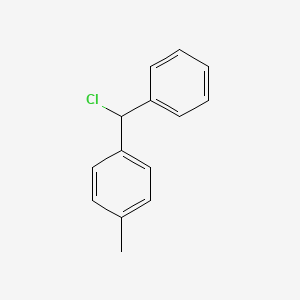

![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B1352319.png)


